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molecular formula C15H12FN3O B8779035 2-Aminomethyl-3-(4-Fluoro-phenyl)-3H-quinazolin-4-one

2-Aminomethyl-3-(4-Fluoro-phenyl)-3H-quinazolin-4-one

Cat. No. B8779035
M. Wt: 269.27 g/mol
InChI Key: NPIUMOLIURAEKQ-UHFFFAOYSA-N
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Patent
US09173869B2

Procedure details

A stirring mixture of the quinazolinone (3) (63 mg, 0.16 mmol), 10% palladium on activated carbon (18 mg) and methanol (4.4 mL) was evacuated using an aspirator pump and filled with hydrogen. Once the starting material had been consumed as monitored by TLC analysis, the mixture was filtered through a Celite pad which was washed with methanol (2×) and concentrated to give the title amine (4) (40 mg, 93%) as a yellow solid:
Name
quinazolinone
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One
Quantity
4.4 mL
Type
solvent
Reaction Step One
Name
Yield
93%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][CH2:11][C:12]1[N:21]([C:22]2[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=2)[C:20](=[O:29])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]=1)C1C=CC=CC=1>[Pd].CO>[NH2:10][CH2:11][C:12]1[N:21]([C:22]2[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=2)[C:20](=[O:29])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]=1

Inputs

Step One
Name
quinazolinone
Quantity
63 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCC1=NC2=CC=CC=C2C(N1C1=CC=C(C=C1)F)=O)=O
Name
Quantity
18 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
4.4 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evacuated
ADDITION
Type
ADDITION
Details
filled with hydrogen
CUSTOM
Type
CUSTOM
Details
Once the starting material had been consumed
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a Celite pad which
WASH
Type
WASH
Details
was washed with methanol (2×)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NCC1=NC2=CC=CC=C2C(N1C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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